molecular formula C7H4ClNO3S B2860297 1,3-benzoxazole-5-sulfonyl chloride CAS No. 1427173-25-8

1,3-benzoxazole-5-sulfonyl chloride

Cat. No.: B2860297
CAS No.: 1427173-25-8
M. Wt: 217.62
InChI Key: LXDQKPFOXIGKSW-UHFFFAOYSA-N
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Description

1,3-Benzoxazole-5-sulfonyl chloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and chemical biology research. This compound features a benzoxazole heterocycle fused to a reactive sulfonyl chloride group, making it a valuable precursor for the synthesis of various sulfonamide derivatives. The molecular formula is identified as C 7 H 4 ClNO 3 S . Its structure allows it to act as an electrophile, readily reacting with nucleophiles such as amines to create sulfonamide-linked molecular libraries. These libraries are crucial for high-throughput screening in drug discovery efforts, particularly in the development of enzyme inhibitors where the sulfonamide functional group can serve as a key pharmacophore interacting with enzyme active sites . Researchers utilize this scaffold to explore structure-activity relationships (SAR) due to its potential to modulate electronic properties and bioavailability. Compounds within this class require careful handling, as indicated by similar benzoxazole sulfonyl chlorides which are classified as corrosive and carry hazard statements such as H314 (causes severe skin burns and eye damage) . This product, 1,3-Benzoxazole-5-sulfonyl chloride, is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3-benzoxazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3S/c8-13(10,11)5-1-2-7-6(3-5)9-4-12-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDQKPFOXIGKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427173-25-8
Record name 1,3-benzoxazole-5-sulfonyl chloride
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Advanced Synthetic Methodologies for 1,3 Benzoxazole 5 Sulfonyl Chloride and Analogous Structures

Direct Halosulfonation Strategies for Aromatic Systems

Direct halosulfonation is a primary method for introducing a sulfonyl chloride group onto an aromatic ring. This electrophilic aromatic substitution reaction typically employs strong sulfonating agents to directly functionalize the aromatic core.

Chlorosulfonic Acid-Mediated Approaches for Sulfonyl Chloride Formation

Chlorosulfonic acid is a powerful and widely used reagent for the direct synthesis of aryl sulfonyl chlorides from aromatic compounds. google.com The reaction involves the electrophilic attack of the chlorosulfonium ion on the electron-rich aromatic ring of the benzoxazole (B165842) nucleus. For the synthesis of 1,3-benzoxazole-5-sulfonyl chloride, the benzoxazole precursor is treated with an excess of chlorosulfonic acid. tandfonline.comgoogle.com The reaction conditions, such as temperature and reaction time, must be carefully controlled to achieve the desired regioselectivity and yield. google.com

In a typical procedure, the benzoxazole derivative is added to chlorosulfonic acid at a controlled temperature, often starting at 0°C and gradually warming to ambient or elevated temperatures to drive the reaction to completion. google.com One patented method describes reacting a benzoxazole compound with 2.5 to 5.0 equivalents of chlorosulfonic acid, sometimes in a solvent like dichloromethane, at temperatures ranging from 50 to 130°C. google.com Another approach involves heating a benzoxazolone with chlorosulfonic acid at 60°C for one hour. google.com Upon completion, the reaction mixture is typically quenched by carefully pouring it onto ice water, which precipitates the crude sulfonyl chloride product. google.com

The reactivity of the benzoxazole ring and the presence of substituents can influence the outcome of the chlorosulfonation. For instance, the chlorosulfonation of 2-phenylbenzoxazole (B188899) with six equivalents of chlorosulfonic acid has been reported to yield the corresponding sulfonyl chloride. tandfonline.com However, the initially formed sulfonic acid may not be fully converted to the sulfonyl chloride, or the product may be prone to hydrolysis during workup. tandfonline.com To improve the conversion, thionyl chloride can be added after the initial reaction with chlorosulfonic acid to convert any remaining sulfonic acid to the desired sulfonyl chloride. tandfonline.com

Table 1: Examples of Chlorosulfonic Acid-Mediated Sulfonylation

Starting MaterialReagentsConditionsProductReference
2-PhenylbenzoxazoleChlorosulfonic acid (6 eq.)Excess reagent, subsequent treatment with amines2-Phenylbenzoxazole sulfonyl chloride (in situ) tandfonline.com
BenzoxazoloneChlorosulfonic acid (3 eq.), Sulfamic acidHeat to 60°C for 1 hourBenzoxazolone sulfonyl chloride google.com
Benzoxazole derivative (formula 2)Chlorosulfonic acid (4.27 eq.), Thionyl chloride (1.2 eq.)Stir overnight at ~85°C, then add SOCl₂ and stir overnight at ~65°CBenzoxazole-6-sulfonyl chloride google.com

Oxidative Chlorination Techniques from Sulfur-Containing Precursors

An alternative to direct sulfonation is the oxidative chlorination of sulfur-containing precursors, such as thiols or sulfonic acids, that are already attached to the benzoxazole core. This two-step approach, involving the initial formation of a carbon-sulfur bond followed by oxidation, can offer better control over regioselectivity. nih.gov

The oxidation of thiols to sulfonyl chlorides is a common and effective strategy. rsc.org This transformation can be achieved using various oxidizing and chlorinating agents. researchgate.net A traditional method involves the use of chlorine gas in an aqueous medium, but due to the hazardous nature of chlorine, alternative reagents are often preferred. rsc.org

Modern methods utilize dual-function reagents that act as both an oxidant and a chlorinating source. rsc.org Reagents like N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid have been shown to smoothly convert thiols to sulfonyl chlorides. organic-chemistry.orgresearchgate.net Another powerful system is the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), which provides a highly reactive medium for the direct oxidative chlorination of thiols. organic-chemistry.orgnih.gov This method is often fast, efficient, and proceeds under mild conditions. organic-chemistry.org Other N-chloroamides, such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), are also effective for this transformation and are suitable for a wide range of sulfur substrates, including thiols and disulfides. lookchem.com

The general mechanism involves the oxidation of the thiol to a sulfonic acid intermediate, which is then chlorinated to the sulfonyl chloride. The choice of reagent can be critical for tolerating other functional groups within the molecule.

Table 2: Reagents for Oxidative Conversion of Thiols to Sulfonyl Chlorides

Reagent SystemKey AdvantagesReference
H₂O₂ / SOCl₂Highly reactive, rapid reaction times, excellent yields. organic-chemistry.orgnih.gov
N-Chlorosuccinimide (NCS) / HClMild conditions, good yields. organic-chemistry.orgresearchgate.net
1,3-dichloro-5,5-dimethylhydantoin (DCDMH)Mild, efficient for various sulfur substrates (thiols, disulfides). lookchem.com
H₂O₂ / TMSClExcellent yields, short reaction times, low cost. tandfonline.com

Aryl sulfonic acids or their salts can be readily converted to the corresponding sulfonyl chlorides. This is a crucial step if the sulfonation of the benzoxazole ring yields the sulfonic acid as the primary product. tandfonline.com The most common reagents for this transformation are chlorinating agents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). google.com

The reaction of a sulfonic acid with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), is a classic method. google.com However, this reaction can require relatively high temperatures. google.com More recently, alternative reagents have been developed to effect this conversion under milder conditions. For example, 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, can be used to convert sulfonic acids to sulfonyl chlorides. researchgate.net Another novel reagent, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), has been shown to be highly efficient for this transformation under solvent-free conditions at room temperature, offering high yields and short reaction times. organic-chemistry.org

Table 3: Reagents for Conversion of Sulfonic Acids to Sulfonyl Chlorides

ReagentTypical ConditionsKey FeaturesReference
Thionyl Chloride (SOCl₂)Often with catalytic DMF, may require heating.Classic, widely used method. google.com
Phosphorus Pentachloride (PCl₅)Effective but can be harsh.Strong chlorinating agent. google.com
1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC)Solvent-free, room temperature.Mild conditions, high efficiency, short reaction times. organic-chemistry.org
2,4,6-Trichloro-1,3,5-triazine (TCT) / PPh₃-Alternative to harsher reagents. researchgate.net

Recent Methodological Advances in Sulfonyl Chloride Synthesis

The synthesis of sulfonyl chlorides continues to evolve, with a focus on improving safety, scalability, and efficiency. Modern techniques like flow chemistry are being increasingly implemented to address the challenges associated with traditional batch processes.

Flow chemistry offers significant advantages for the synthesis of sulfonyl chlorides, particularly for reactions that are highly exothermic or involve hazardous reagents. rsc.org By performing reactions in continuous flow reactors, better control over reaction parameters such as temperature and residence time can be achieved, leading to improved safety and higher space-time yields. rsc.orgmdpi.com

The chlorosulfonation of aromatic compounds using chlorosulfonic acid has been successfully adapted to a continuous manufacturing process using continuous stirred-tank reactors (CSTRs). mdpi.com This approach allows for the controlled release and trapping of toxic gaseous byproducts and has been shown to nearly double the spacetime yield compared to optimized batch procedures. mdpi.com

Similarly, the oxidative chlorination of thiols has been implemented in a continuous flow system. rsc.org For example, a protocol using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for the oxidative chlorination of thiols and disulfides has been developed. rsc.orgrsc.org This flow process operates with short residence times and small reactor volumes, enabling excellent process control and enhancing the inherent safety by preventing thermal runaway. rsc.org Another flow protocol for oxidative chlorination uses nitric acid, hydrochloric acid, and oxygen, demonstrating favorable environmental impact and process mass intensity (PMI). researchgate.net These advancements highlight the potential of flow chemistry to make the production of key intermediates like 1,3-benzoxazole-5-sulfonyl chloride safer, more efficient, and scalable. researchgate.netmdpi.com

Photocatalytic Approaches for Sulfonyl Chloride Formation

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a variety of reactions under mild conditions. nih.govmpg.deresearchgate.net This approach is particularly valuable for the formation of sulfonyl chlorides, offering an alternative to traditional methods that often require harsh reagents. nih.govorganic-chemistry.org

One prominent photocatalytic strategy involves the synthesis of sulfonyl chlorides from arenediazonium salts. nih.govmpg.deacs.org A notable development is the use of a heterogeneous, transition-metal-free photocatalyst, potassium poly(heptazine imide) (K-PHI), to produce a range of sulfonyl chlorides with yields between 50% and 95%. nih.govmpg.deresearchgate.net This method operates at room temperature under visible light irradiation and demonstrates high tolerance for various functional groups, including halides, esters, and nitro groups. nih.govresearchgate.netacs.org The reaction conveniently generates the necessary sulfur dioxide (SO₂) and chloride ions in situ from the reaction of thionyl chloride and water. acs.org This process is a sustainable alternative to the classical Meerwein chlorosulfonylation, which typically relies on copper salt catalysts and can produce significant side products. nih.govmpg.deacs.org

Another avenue involves the direct sulfonylation of alkenes. bohrium.com A simple and efficient method uses a nano Cu₂O/TiO₂ composite as a heterogeneous photocatalyst for the C-S bond formation between an alkene and a sulfonyl chloride. bohrium.com This reaction proceeds at room temperature under white LED light in an air atmosphere, avoiding the need for hazardous reagents or additives. bohrium.com The photocatalyst is economical, easy to prepare, and reusable, aligning with green chemistry principles. bohrium.com

Furthermore, sequential photocatalytic processes have been demonstrated. For instance, trifluoromethylated sulfonyl chlorides can be synthesized via a copper-catalyzed atom transfer radical addition (ATRA) reaction, which can then be coupled with an iridium-catalyzed, visible-light-mediated reaction to produce β-hydroxysulfones. organic-chemistry.orgacs.org This showcases the potential to combine different photocatalytic steps to build complex molecules. acs.org

Table 1: Photocatalytic Methods for Sulfonyl Chloride Synthesis
MethodCatalystStarting MaterialsKey FeaturesReference
From Arenediazonium SaltsPotassium Poly(heptazine imide) (K-PHI)Arenediazonium salts, Thionyl chloride, WaterHeterogeneous, transition-metal-free; mild conditions; yields 50-95%. nih.govmpg.deresearchgate.net
Direct Sulfonylation of AlkenesNano Cu₂O/TiO₂Alkenes, Sulfonyl chloridesHeterogeneous, reusable catalyst; operates in air; no additives required. bohrium.com
Sequential ATRA Reactions[Cu(dap)₂Cl] then fac-[Ir(ppy)₃]Alkenes, CF₃SO₂Cl, StyrenesCombines two distinct photocatalytic processes to build complex molecules. organic-chemistry.orgacs.org

Indirect Synthetic Pathways Involving Benzoxazole Ring Formation and Subsequent Functionalization

The synthesis of 1,3-benzoxazole-5-sulfonyl chloride is often achieved through a multi-step, indirect pathway. This involves first constructing the core benzoxazole heterocyclic system, followed by the introduction of the sulfonyl chloride group onto the benzene (B151609) ring.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. jetir.orgnitrkl.ac.in These methods typically involve the cyclization of a 2-aminophenol (B121084) derivative with a suitable electrophile.

The most common and direct route to the benzoxazole core is the condensation of 2-aminophenols with various carbonyl-containing compounds. jetir.org

With Aldehydes: A widely used method involves the reaction of 2-aminophenol with aldehydes. jetir.orgorganic-chemistry.org These reactions can be promoted by a variety of catalysts, including Brønsted acids, Lewis acids, and ionic liquids. acs.org For example, a Brønsted acidic ionic liquid gel has been used as an efficient, reusable heterogeneous catalyst for the solvent-free synthesis of 2-arylbenzoxazoles from 2-aminophenol and aromatic aldehydes. acs.org Another green approach uses samarium triflate as a reusable acid catalyst in an aqueous medium. organic-chemistry.org

With Carboxylic Acids: The condensation of 2-aminophenol with carboxylic acids, often promoted by reagents like Lawesson's reagent under microwave irradiation, provides a solvent-free route to 2-substituted benzoxazoles. organic-chemistry.org

With β-Diketones: A combination of a Brønsted acid and copper iodide (CuI) catalyzes the cyclization of 2-aminophenols with β-diketones, tolerating a range of substituents on the 2-aminophenol ring. organic-chemistry.orgacs.org

With Tertiary Amides: A method utilizing triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine (B1216828) facilitates the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols. mdpi.com The reaction proceeds through activation of the amide, nucleophilic addition, and subsequent intramolecular cyclization. mdpi.com

Transition metal catalysis offers powerful and versatile methods for constructing the benzoxazole ring, often through C-H activation or cross-coupling reactions. nitrkl.ac.in

Copper-Catalyzed Cyclizations: Copper catalysts are frequently employed for the intramolecular O-arylation of ortho-haloanilides. An efficient and green method uses a Cu(acac)₂/1,10-Phenanthroline complex to synthesize 2-arylbenzoxazoles from inactive 2-chloroanilides in good yields. benthamdirect.comnih.gov

Palladium-Catalyzed Reactions: Palladium catalysts enable one-pot syntheses of 2-aryl benzoxazoles. One such procedure involves the reaction of amidophenol with an electronically deficient olefin via ortho C-H functionalization. nitrkl.ac.in

Iron-Catalyzed Condensations: An iron-catalyzed hydrogen transfer strategy facilitates the redox condensation of o-hydroxynitrobenzenes with alcohols, providing a wide range of 2-substituted benzoxazoles in very good yields. organic-chemistry.org

Once the benzoxazole core is synthesized, the next step in the indirect pathway is the introduction of the sulfonyl chloride group. This is typically achieved through electrophilic aromatic substitution, specifically chlorosulfonation.

The pre-formed benzoxazole derivative is reacted with a strong sulfonating agent, such as chlorosulfonic acid. google.com The position of substitution on the benzoxazole ring is directed by the existing substituents. For the synthesis of 1,3-benzoxazole-5-sulfonyl chloride, the sulfonation is directed to the C-5 position. The reaction involves treating the benzoxazole with chlorosulfonic acid or sulfuryl chloride under controlled conditions. A related procedure describes the sulfonation of 1,3-benzothiazole, where treatment with fuming sulfuric acid introduces a sulfonic acid group at the 6-position, which can then be converted to the sulfonyl chloride. A patent describes the sulfonation of a benzoxazole derivative, noting that substitution at the C-6 position is preferred, and suggests using a 1:2 to 1:8 ratio of the benzoxazole to the sulfonating agent. google.com

Cyclization Reactions for the Benzoxazole Core Construction

Green Chemistry Principles and Sustainable Synthetic Approaches for the Compound and Its Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for 1,3-benzoxazole-5-sulfonyl chloride and its analogs, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. organic-chemistry.orgjetir.orgnih.gov

Sustainable Catalysis: The use of reusable, heterogeneous catalysts is a cornerstone of green synthesis. For benzoxazole formation, catalysts like samarium triflate in water, nano TiO₂, and Brønsted acidic ionic liquid gels have been shown to be effective and recyclable. organic-chemistry.orgacs.orgresearchgate.net For sulfonyl chloride synthesis, the use of heterogeneous photocatalysts like K-PHI and nano Cu₂O/TiO₂ avoids the need for precious metal catalysts and allows for easy separation and reuse. mpg.debohrium.com

Alternative Energy Sources: Visible-light photocatalysis and microwave irradiation represent energy-efficient alternatives to conventional heating. nih.govorganic-chemistry.org Photocatalysis allows reactions to proceed at room temperature, reducing energy consumption. researchgate.netacs.org Microwave-assisted synthesis can significantly shorten reaction times, as seen in the Lawesson's reagent-promoted synthesis of benzoxazoles. organic-chemistry.org

Environmentally Benign Solvents and Conditions: A significant goal of green chemistry is to replace volatile organic solvents with safer alternatives or to eliminate solvents altogether. Several methods for benzoxazole synthesis operate under solvent-free conditions or in water. organic-chemistry.orgacs.orgrsc.org The photocatalytic synthesis of sulfonyl chlorides can be performed under mild conditions, and some methods for synthesizing sulfonyl chlorides from S-alkylisothiourea salts use water-based systems where byproducts can be recycled. organic-chemistry.orgthieme-connect.com

Atom Economy: Synthetic methods are designed to maximize the incorporation of atoms from the starting materials into the final product. One-pot procedures, such as the sequential aminocarbonylation and ring closure to form 2-styryl benzoxazoles, improve atom economy by reducing the number of isolation and purification steps. organic-chemistry.org

Table 2: Green and Sustainable Approaches in Synthesis
Green PrincipleApplication in SynthesisExampleReference
Sustainable CatalysisUse of reusable, heterogeneous catalysts for benzoxazole formation.Samarium triflate in water; nano TiO₂; Brønsted acidic ionic liquid gel. organic-chemistry.orgacs.orgresearchgate.net
Alternative EnergyVisible-light photocatalysis for sulfonyl chloride synthesis.K-PHI photocatalyst for reaction at room temperature. nih.govmpg.de
Benign SolventsSolvent-free or aqueous conditions for benzoxazole synthesis.Condensation of 2-aminophenol with aldehydes using a reusable catalyst. organic-chemistry.orgacs.org
Waste ReductionRecycling of byproducts.Conversion of succinimide (B58015) byproduct back to N-chlorosuccinimide. organic-chemistry.orgthieme-connect.com

Mechanistic Investigations of 1,3 Benzoxazole 5 Sulfonyl Chloride Reactivity

Nucleophilic Substitution Reactions at the Tetracoordinate Sulfonyl Sulfur Center

Nucleophilic substitution at the sulfur atom of the sulfonyl chloride group is a cornerstone of the reactivity of 1,3-benzoxazole-5-sulfonyl chloride. This reaction is widely employed for the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds. The mechanism of this substitution can proceed through different pathways, primarily influenced by the nature of the nucleophile, solvent, and the electronic environment of the sulfonyl group. For arenesulfonyl chlorides, a bimolecular nucleophilic substitution (SN2) is often the predominant pathway. nih.gov

The concerted SN2 mechanism is a single-step process where the formation of the new bond between the nucleophile and the sulfur atom occurs simultaneously with the breaking of the sulfur-chlorine bond. iitk.ac.inpressbooks.pub This pathway proceeds through a high-energy transition state where the sulfur atom is transiently pentacoordinate, adopting a trigonal bipyramidal geometry. pressbooks.pub In this state, the incoming nucleophile and the departing chloride leaving group occupy the apical positions.

The reaction kinetics for an SN2 process are second-order, meaning the rate is dependent on the concentration of both the sulfonyl chloride and the nucleophile. iitk.ac.in This bimolecular nature is a key characteristic of the concerted mechanism. youtube.com For sulfonyl chlorides with aromatic or heteroaromatic groups, like 1,3-benzoxazole-5-sulfonyl chloride, this concerted SN2 pathway is generally favored. nih.gov The process is characterized by an inversion of stereochemistry at the sulfur center, although this is often not relevant for achiral substrates. The transition state is stabilized by polar solvents that can accommodate the charge separation as the S-Cl bond cleaves. iitk.ac.in

An alternative to the concerted SN2 mechanism is a two-step addition-elimination pathway. In this mechanism, the nucleophile first adds to the electrophilic sulfur atom to form a distinct, pentacoordinate intermediate. This intermediate is typically a trigonal bipyramidal species. In a subsequent, usually rapid step, the leaving group (chloride ion) is eliminated to restore the tetracoordinate sulfur center and form the final product.

While the concerted SN2 mechanism is more commonly proposed for arenesulfonyl chlorides, the possibility of an addition-elimination pathway with a discrete intermediate exists, particularly with strong nucleophiles or under conditions that can stabilize the intermediate. The detection or trapping of such an intermediate is key to distinguishing it from a concerted process. For instance, in related systems, computational studies have been used to investigate the stability and structure of potential intermediates to elucidate the precise mechanistic pathway. diva-portal.org

The rate of nucleophilic substitution at the sulfonyl sulfur is significantly influenced by both electronic and steric factors.

Electronic Effects: The electrophilicity of the sulfur atom is a primary driver of the reaction. Electron-withdrawing groups on the benzoxazole (B165842) ring increase the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups on the ring would decrease the electrophilicity of the sulfonyl chloride, potentially slowing down the reaction. The inherent electron-withdrawing nature of the benzoxazole moiety itself contributes to the high reactivity of the sulfonyl chloride group.

Steric Effects: The SN2 reaction is highly sensitive to steric hindrance. pressbooks.pub Bulky substituents on the benzoxazole ring near the sulfonyl group, or the use of sterically demanding nucleophiles, can impede the approach of the nucleophile to the sulfur center. This steric hindrance raises the energy of the transition state and consequently slows down the reaction rate. The order of reactivity for SN2 reactions is generally methyl > primary > secondary > tertiary, highlighting the profound impact of steric bulk. pdx.edu

FactorInfluence on SN2 Reaction RateRationale
Electron-Withdrawing Group on BenzoxazoleIncreases RateEnhances the electrophilicity of the sulfonyl sulfur.
Electron-Donating Group on BenzoxazoleDecreases RateReduces the electrophilicity of the sulfonyl sulfur.
Steric Hindrance (Bulky Nucleophile/Substituents)Decreases RateHinders the backside attack of the nucleophile on the sulfur atom. pressbooks.pubpdx.edu
Strong NucleophileIncreases RateMore effective at attacking the electrophilic sulfur center. iitk.ac.in
Good Leaving Group (e.g., Cl⁻)Increases RateStabilizes the developing negative charge in the transition state. pdx.edu
Polar Aprotic SolventIncreases RateStabilizes the transition state without solvating the nucleophile excessively. iitk.ac.in

Radical-Mediated Transformations Involving the Sulfonyl Chloride Group

Beyond ionic pathways, the sulfonyl chloride group of 1,3-benzoxazole-5-sulfonyl chloride can participate in radical-mediated transformations. These reactions typically involve the homolytic cleavage of the sulfur-chlorine bond to generate a sulfonyl radical. This reactive intermediate can then engage in a variety of coupling and addition reactions.

A common method for generating sulfonyl radicals from sulfonyl chlorides is through photoredox catalysis. researchgate.net In a typical process, a photocatalyst, upon excitation by light, can induce a single-electron transfer to the sulfonyl chloride. This results in the formation of a radical anion, which then fragments to release a chloride ion and the desired sulfonyl radical. For example, sulfonyl chlorides can be activated by an iridium photocatalyst system to generate sulfonyl radicals that are subsequently trapped by electron-deficient olefins. researchgate.net Similarly, other studies have shown the generation of difluoromethyl radicals from HCF₂SO₂Cl using photoredox catalysis for subsequent reactions. rsc.org These radical processes open up synthetic avenues that are complementary to traditional ionic reactions, allowing for the formation of C-S bonds under mild conditions.

Ionic Reactions and Electrophilic Activation of the Sulfonyl Moiety

The sulfonyl chloride group is inherently electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to the sulfur. This makes the sulfur atom a prime target for nucleophiles. In many reactions, this inherent electrophilicity is sufficient for the reaction to proceed, especially with strong nucleophiles like amines or alkoxides, leading to the formation of sulfonamides and sulfonate esters, respectively.

The electrophilicity of the sulfonyl moiety can be further enhanced through activation with a Lewis acid. A Lewis acid can coordinate to one of the oxygen atoms or the chlorine atom of the sulfonyl group. This coordination polarizes the S-Cl bond, making the sulfur atom even more electron-deficient and thus more reactive towards weaker nucleophiles. For example, in the synthesis of 2-aminobenzoxazoles, a Lewis acid like BF₃·Et₂O is used to activate a cyanating agent, facilitating nucleophilic attack. nih.gov A similar principle can be applied to activate the sulfonyl chloride group for substitution reactions. This strategy is particularly useful when dealing with less reactive nucleophiles or when milder reaction conditions are required.

Reductive Pathways of the Sulfonyl Chloride Functionality

The sulfonyl chloride group can undergo various reductive transformations. A straightforward reaction is hydrolysis, where in the presence of water, the sulfonyl chloride is converted to the corresponding 1,3-benzoxazole-5-sulfonic acid.

More complex reductive pathways can lead to the formation of other functional groups or facilitate cross-coupling reactions. For instance, nickel-catalyzed reductive cross-coupling reactions have been developed that can involve sulfonyl chlorides. acs.org These processes often involve the formation of a radical intermediate through a single-electron transfer process. acs.org While specific examples for 1,3-benzoxazole-5-sulfonyl chloride are not detailed, the general methodology for aryl sulfonyl chlorides suggests its applicability. These advanced reductive methods allow for the formation of carbon-carbon or carbon-heteroatom bonds, demonstrating the versatility of the sulfonyl chloride group as a synthetic handle that can be transformed through various oxidation states.

Sophisticated Applications of 1,3 Benzoxazole 5 Sulfonyl Chloride in Complex Organic Synthesis

Construction of Sulfonamides and Related Sulfur-Containing Functional Groups

The reaction of 1,3-benzoxazole-5-sulfonyl chloride with a wide array of nitrogen-based nucleophiles, primarily primary and secondary amines, serves as the most direct and widely employed method for the construction of the corresponding sulfonamides. This transformation is fundamental in the synthesis of novel compounds with potential biological activities. The general reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable S-N bond.

The reactivity of heterocyclic amines in such reactions is dependent on their structural and electronic properties. While reactions with many five-membered aminoheterocycles proceed in high yields, the reaction of sulfonyl chlorides with benzoxazole (B165842) derivatives can be more demanding, sometimes requiring prolonged heating in a solvent like pyridine (B92270) to achieve the desired transformation. nih.gov The use of a base, such as triethylamine (B128534) or pyridine, is standard practice to scavenge the hydrogen chloride byproduct generated during the reaction. nih.gov

The synthesis of various hetaryl sulfonamides has been reported, demonstrating the versatility of this reaction. For instance, the reaction of aryl sulfonyl chlorides with different heterocyclic amines in the presence of triethylamine at elevated temperatures (70–80 °C) has been shown to produce the desired sulfonamides in good yields. nih.gov These synthetic protocols are crucial for creating libraries of compounds for biological screening. derpharmachemica.com

Beyond simple sulfonamide formation, the sulfonyl chloride moiety can be a precursor to other sulfur-containing functional groups. For example, reduction of sulfonyl chlorides can lead to the formation of sulfinamides, which are themselves valuable synthetic intermediates. nih.gov This highlights the potential of 1,3-benzoxazole-5-sulfonyl chloride to serve as a gateway to a variety of sulfur-functionalized benzoxazole derivatives.

Table 1: Representative Conditions for Sulfonamide Synthesis from Sulfonyl Chlorides

Amine SubstrateBaseSolventTemperatureReaction TimeYieldReference
Heterocyclic AminesTriethylamineEthanol70-80 °C1.5-3 hHigh nih.gov
BenzoxazolePyridinePyridineBoilingProlonged- nih.gov
Amino AcidsSodium CarbonateWaterRoom Temp.-88-93% sci-hub.se
Primary/Secondary AminesPotassium CarbonateSolvent-freeRoom Temp.ShortHigh sci-hub.se

Cross-Coupling Reactions and Desulfitative Processes

The sulfonyl chloride functional group is not merely a precursor for sulfonamides but also a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. These modern synthetic methods significantly expand the synthetic utility of 1,3-benzoxazole-5-sulfonyl chloride.

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. eie.gr While traditionally employing organohalides, the use of organosulfur compounds, including sulfonyl chlorides, as coupling partners has gained considerable attention. Desulfitative cross-coupling reactions, where the sulfonyl chloride group is replaced by another functional group with the extrusion of sulfur dioxide, are of particular interest. sioc-journal.cn

Palladium and nickel catalysts are commonly employed for these transformations. For instance, palladium-catalyzed Suzuki-Miyaura type cross-coupling reactions have been developed for N-heteroaryl sulfones, demonstrating the feasibility of coupling sulfonyl-containing heterocycles with boronic acids. nih.gov Similarly, desulfonative cross-coupling reactions of benzylic sulfone derivatives with 1,3-oxazoles have been achieved using a palladium catalyst. acs.orgresearchgate.net These methodologies suggest that 1,3-benzoxazole-5-sulfonyl chloride could potentially undergo similar transformations, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position of the benzoxazole ring system. The specific conditions would likely involve a palladium or nickel catalyst, a suitable ligand, and a base.

Desulfonylative functionalization represents a powerful strategy for modifying organosulfones by cleaving the otherwise inert C(sp²)–SO₂ bond. nih.gov This approach allows for the sulfonyl group to act as a leaving group, enabling the introduction of various substituents. These reactions are typically catalyzed by transition metals, such as nickel or palladium, and can also be promoted by photo- or electrocatalysis. nih.gov

The cleavage of the C(sp²)–SO₂ bond in (hetero)arylsulfones allows them to serve as arylation reagents in cross-coupling reactions. nih.gov For a molecule like 1,3-benzoxazole-5-sulfonyl chloride, this would involve the conversion of the sulfonyl chloride to a sulfone, which could then participate in desulfonylative coupling. This two-step sequence would provide a versatile route to 5-substituted benzoxazoles that are not easily accessible through other means. The success of such a strategy would depend on the development of efficient methods for the initial conversion to the sulfone and the subsequent catalytic C-S bond cleavage.

Annulation and Cycloaddition Reactions with Unsaturated Substrates

The reactivity of the benzoxazole core and the sulfonyl chloride group can be harnessed in annulation and cycloaddition reactions to construct more complex polycyclic systems.

Annulation reactions involving benzoxazole derivatives are well-documented for the synthesis of fused heterocyclic systems. researchgate.netacs.org While specific examples involving the sulfonyl group of 1,3-benzoxazole-5-sulfonyl chloride in annulation reactions are not prevalent, the inherent reactivity of the benzoxazole nucleus suggests potential for such transformations. For example, the nitrogen atom of the oxazole (B20620) ring could participate in cyclization cascades.

More broadly, sulfonyl chlorides are known to react with unsaturated compounds like alkenes and alkynes in various ways, including [2+2] annulations. magtech.com.cn These reactions often proceed through intermediate sulfenes generated in situ from the sulfonyl chloride and a base. The sulfene (B1252967) can then undergo cycloaddition with an unsaturated partner. It is conceivable that 1,3-benzoxazole-5-sulfonyl chloride could be a precursor to a benzoxazole-substituted sulfene, which could then be trapped in cycloaddition reactions to form novel four-membered sulfur-containing rings fused to or substituted with the benzoxazole moiety. Furthermore, 1,3-dipolar cycloaddition reactions are a powerful tool for heterocycle synthesis, and derivatives of sulfonyl chlorides, such as sulfonyl azides, are known to participate in these reactions. researchgate.netsemanticscholar.org

Selective Functionalization and Derivatization Strategies

The dual reactivity of 1,3-benzoxazole-5-sulfonyl chloride allows for a range of selective functionalization and derivatization strategies, targeting either the sulfonyl chloride group or the benzoxazole ring system.

The reactions of sulfonyl chlorides with alkenes and alkynes are diverse and can proceed through various mechanisms, including radical and ionic pathways. magtech.com.cn These reactions can lead to chlorosulfonylation, sulfonylation, or even arylation, depending on the reaction conditions and the catalyst employed. magtech.com.cn

For instance, the addition of a sulfonyl chloride across a double or triple bond can be initiated by a radical initiator or a transition metal catalyst. This would allow for the introduction of the benzoxazole-5-sulfonyl moiety onto an aliphatic backbone. Such reactions significantly increase the molecular complexity and provide access to a wide range of functionalized molecules. The regioselectivity and stereoselectivity of these additions would be a key aspect to control in any synthetic application. Recent advances have also highlighted the use of photocatalysis for the reaction of sulfonyl chlorides with unsaturated systems, offering milder reaction conditions. rsc.org

Table 2: Potential Reactions of 1,3-Benzoxazole-5-sulfonyl Chloride with Unsaturated Systems

Reaction TypeUnsaturated SubstratePotential ProductKey FeaturesGeneral Reference
ChlorosulfonylationAlkene/Alkyneβ-Chloro sulfoneAddition of -SO₂Cl across the multiple bond magtech.com.cn
Radical SulfonylationAlkene/AlkyneVinyl or Alkyl SulfoneIntroduction of the sulfonyl group magtech.com.cn
[2+2] CycloadditionAlkene/AlkyneThietane-1,1-dioxideFormation of a four-membered ring via a sulfene intermediate magtech.com.cn
Desulfitative ArylationAlkene (Heck-type)5-VinylbenzoxazoleC-C bond formation with loss of SO₂ sioc-journal.cn

Interactions with (Hetero)aromatic Systems

The reactivity of sulfonyl chlorides, including 1,3-benzoxazole-5-sulfonyl chloride, with aromatic and heteroaromatic systems is a fundamental aspect of its application in organic synthesis. These reactions, primarily sulfonylation, introduce the benzoxazole-5-sulfonyl moiety onto various aromatic rings, a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule. magtech.com.cn

The interaction is typically a Friedel-Crafts-type reaction, where the sulfonyl chloride acts as an electrophile, and the (hetero)aromatic compound serves as the nucleophile. The reaction is generally catalyzed by a Lewis acid. The benzoxazole ring itself contains nitrogen and oxygen heteroatoms, which can influence the reactivity and electronic properties of the molecule. nih.gov In the context of 2,1,3-benzoxadiazole, a related heterocyclic system, the diazole nitrogen atoms can act as Lewis bases. nih.gov

Furthermore, the sulfonyl group's oxygen atoms are key participants in noncovalent interactions, which can stabilize the resulting structures. nih.gov While direct studies on 1,3-benzoxazole-5-sulfonyl chloride's specific π-system interactions are limited, analysis of related compounds like 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole (B114252) shows that the sulfonyl oxygens form notable interactions, and the halogen on the sulfonyl group can influence participation in hydrogen bonding and interactions with π systems. nih.gov For instance, in one analysis, a sulfonyl fluoride (B91410) derivative exhibited fluorine-π interactions, whereas the corresponding sulfonyl chloride did not show chlorine-π interactions. nih.gov Such subtle differences in noncovalent interactions can be critical in the rational design of complex molecules.

Reactivity with Imines, Aldehydes, and Ketones

1,3-Benzoxazole-5-sulfonyl chloride exhibits characteristic reactivity towards various unsaturated compounds, including imines, aldehydes, and ketones. magtech.com.cn These reactions are pivotal for constructing more complex heterocyclic and acyclic structures.

Reactivity with Imines: Sulfonyl chlorides react with imines, particularly N-sulfonyl ketimines, in various annulation reactions. magtech.com.cnnih.gov For example, [2+2] annulations can occur between sulfene intermediates (generated from sulfonyl chlorides in the presence of a base) and imines to form four-membered rings. The reactivity can be influenced by the electrophilicity of the imine; for instance, ketimines may react more readily than aldimines in certain annulation reactions. nih.gov Transition-metal-catalyzed C-H bond additions to imines are also a powerful tool for forming carbon-carbon bonds, and sulfonyl-protected imines are often effective substrates in these transformations. nih.gov

Reactivity with Aldehydes and Ketones: The reaction of sulfonyl chlorides with aldehydes and ketones can proceed through several pathways. magtech.com.cn Aldehydes, in particular, are versatile reactants. They can be used in diversity-oriented synthesis for the creation of 2-arylbenzoxazoles through oxidative coupling reactions with 2-aminophenols. ijpbs.com While this involves the aldehyde reacting with the amine part of a precursor to the benzoxazole ring rather than directly with the sulfonyl chloride of the final heterocycle, it underscores the importance of aldehyde substrates in the synthesis of this class of compounds. ijpbs.com In photochemical transformations, aldehydes can act as radical initiators, and their triplet states can interact with other molecules to form new bonds. beilstein-journals.org The reaction of 1,3-benzoxazole-5-sulfonyl chloride with nucleophiles derived from aldehydes or ketones allows for the extension of the molecular framework, leading to the synthesis of compounds with potential biological activity. nih.gov

The table below summarizes the general reactivity of sulfonyl chlorides with these functional groups.

Functional GroupReactant ClassTypical Reaction Type(s)Resulting Structure
(Hetero)aromatic RingArenes, HeteroarenesElectrophilic SulfonylationAryl/Heteroaryl Sulfonamides
ImineN-Sulfonyl Ketimines[2+2] AnnulationAzetidines
ImineAldimines, KetiminesNucleophilic AdditionSubstituted Sulfonamides
Aldehyde/KetoneEnolates/EnolsSulfonylation of α-carbonβ-Keto Sulfones

Utilization in Scaffold Diversity and Chemical Library Synthesis

The concept of scaffold diversity is critical in modern drug discovery, aiming to explore a wide range of chemical space to identify novel bioactive molecules. nih.govcam.ac.uk 1,3-benzoxazole-5-sulfonyl chloride is an exemplary building block for these strategies due to its bifunctional nature: the benzoxazole scaffold provides a rigid, biologically relevant core, while the sulfonyl chloride group serves as a reactive handle for diversification. researchgate.netsigmaaldrich.com

The benzoxazole moiety is present in numerous natural and synthetic compounds with diverse pharmacological activities. researchgate.net By using 1,3-benzoxazole-5-sulfonyl chloride as a starting material, chemists can readily synthesize libraries of novel sulfonamides. sigmaaldrich.com This is typically achieved by reacting the sulfonyl chloride with a diverse panel of amines, leading to a collection of compounds with a common benzoxazole-sulfonamide core but varying peripheral substituents. acs.org

This approach facilitates the exploration of structure-activity relationships (SAR). For example, a library of 1,3-oxazole sulfonamides was synthesized to probe for anticancer activity, demonstrating how a core scaffold can be systematically modified to optimize biological effect. acs.org The synthesis of diverse cyclic sulfonamides from saccharin-derived precursors further illustrates how a "branching-folding" strategy can generate significant scaffold diversity from a common intermediate. nih.gov The creation of such chemical libraries is essential for high-throughput screening campaigns aimed at discovering new therapeutic agents. nih.gov

The table below outlines the strategic use of 1,3-benzoxazole-5-sulfonyl chloride in generating molecular diversity.

Synthetic StrategyCore ScaffoldReactive GroupDiversification InputLibrary Type
Parallel Synthesis1,3-Benzoxazole-SO₂ClDiverse Amines/AnilinesSubstituted Benzoxazole Sulfonamides
Scaffold HoppingBenzoxazole-SO₂ClBifunctional ReagentsNovel Heterocyclic Systems
Diversity-Oriented SynthesisBenzoxazole-SO₂ClVarious Unsaturated PartnersStructurally Diverse Small Molecules

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,3 Benzoxazole 5 Sulfonyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of benzoxazole (B165842) derivatives. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei within a molecule. ipb.pt

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy offers critical insights into the number, environment, and connectivity of protons in 1,3-benzoxazole derivatives. The aromatic protons of the benzoxazole ring system typically appear as multiplets in the downfield region, generally between δ 6.8 and 8.3 ppm. nih.govarabjchem.org The specific chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the benzene (B151609) ring.

For the 1,3-benzoxazole-5-sulfonyl chloride core, the protons on the benzene ring exhibit a characteristic splitting pattern. For instance, in related 1,3-benzoxazole-5-sulfonamide derivatives, the aromatic protons are often observed as doublets and doublets of doublets, reflecting their coupling relationships. dergipark.org.tr The proton ortho to the sulfonyl group is typically the most deshielded due to the electron-withdrawing nature of the -SO₂Cl group. The proton on the oxazole (B20620) ring (at position 2, if unsubstituted) would also show a distinct singlet.

In various synthesized benzoxazole sulfonamide derivatives, the NH proton of the sulfonamide group appears as a singlet, often in the range of δ 10.94-11.76 ppm, which can be confirmed by D₂O exchange. researchgate.netijcce.ac.ir The chemical shifts of substituents attached to the sulfonamide nitrogen or other parts of the benzoxazole ring provide further structural confirmation. For example, methyl protons of a p-toluenesulfonamide (B41071) moiety appear as a singlet around δ 2.42 ppm. longdom.org

Table 1: Representative ¹H NMR Spectral Data for 1,3-Benzoxazole Derivatives

Compound/FragmentFunctional GroupChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzReference
Benzoxazole-5-sulfonamide DerivativesAromatic-H6.66 - 8.30m- longdom.org
2-(4-tert-butylphenyl)-5-(phenylsulfonamido)benzoxazoleAromatic-H7.10 - 8.13mJo=8.4, Jm=2.4 dergipark.org.tr
4-Amino-N-(1,3-benzoxazol-2-yl)benzenesulfonamideAromatic-H6.67 - 7.16m- researchgate.netderpharmachemica.com
2-Phenyl-1,3-benzoxazoleAromatic-H7.30 - 8.32m- arabjchem.org
1,3-Benzoxazole-5-sulfonamide DerivativesNH (Sulfonamide)2.01 - 2.43s- longdom.org
4-Amino-N-(1,3-benzoxazol-2-yl)benzenesulfonamideNH (Sulfonamide)11.76s- researchgate.netderpharmachemica.com
1,3-Benzoxazole-5-sulfonamide DerivativesCH₃ (p-tolyl)2.42s- longdom.org

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The signals for the carbon atoms in the benzoxazole ring system are typically found in the aromatic region of the spectrum (δ 110-165 ppm). The carbon atom at position 2 of the oxazole ring is particularly characteristic, often appearing far downfield (around δ 162-174 ppm) due to its position between two heteroatoms. arabjchem.orgdergipark.org.tr

The carbons directly attached to the sulfonyl group and the oxazole oxygen are also significantly influenced. In various benzoxazole sulfonamide derivatives, the carbon signals have been fully assigned, with aromatic carbons appearing between approximately δ 110 and δ 155 ppm. dergipark.org.trlongdom.org For example, in a series of 2-(4-tert-butylphenyl)-5-(4-substitutedphenylsulfonamido)benzoxazoles, the benzoxazole ring carbons were observed at distinct chemical shifts, such as C-4 at ~δ 111 ppm, C-7 at ~δ 115 ppm, and C-2 at ~δ 164 ppm. dergipark.org.tr The presence and nature of substituents can be clearly deduced from the shifts in the corresponding carbon signals.

Table 2: Representative ¹³C NMR Spectral Data for 1,3-Benzoxazole Derivatives

Compound/FragmentCarbon AtomChemical Shift (δ) ppmReference
Benzoxazole-5-sulfonamide DerivativesAromatic C103.0 - 156.5 longdom.org
2-(4-tert-butylphenyl)-5-(phenylsulfonamido)benzoxazoleC-2164.64 dergipark.org.tr
2-(4-tert-butylphenyl)-5-(phenylsulfonamido)benzoxazoleC-4111.02 dergipark.org.tr
2-(4-tert-butylphenyl)-5-(phenylsulfonamido)benzoxazoleC-5123.79 dergipark.org.tr
2-(4-tert-butylphenyl)-5-(phenylsulfonamido)benzoxazoleC-6120.95 dergipark.org.tr
2-(4-tert-butylphenyl)-5-(phenylsulfonamido)benzoxazoleC-7114.61 dergipark.org.tr
2-(4-tert-butylphenyl)-5-(phenylsulfonamido)benzoxazoleC-3a (fusion)142.85 dergipark.org.tr
2-(4-tert-butylphenyl)-5-(phenylsulfonamido)benzoxazoleC-7a (fusion)149.00 dergipark.org.tr
2-Cyclohexyl-1,3-benzoxazoleC-2173.2 arabjchem.org

Advanced Two-Dimensional NMR Techniques

For complex benzoxazole derivatives, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Advanced two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive structural assignments. ipb.pt

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons, which is invaluable for assigning the spin systems within the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful method for assigning carbon signals based on their attached, and often more easily assigned, protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations that help to determine the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and effective method for identifying the key functional groups present in 1,3-benzoxazole-5-sulfonyl chloride and its derivatives. uantwerpen.be

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of a benzoxazole sulfonamide derivative provides a unique fingerprint based on the vibrational frequencies of its bonds. Key characteristic absorption bands confirm the presence of the essential functional groups. researchgate.netuantwerpen.be

Sulfonyl Group (SO₂): The sulfonyl chloride (-SO₂Cl) or sulfonamide (-SO₂NH-) group gives rise to two strong and characteristic stretching vibrations. The asymmetric stretching (ν_as SO₂) typically appears in the range of 1300-1356 cm⁻¹, while the symmetric stretching (ν_s SO₂) is found around 1138-1156 cm⁻¹. ijcce.ac.irjetir.org

Oxazole Ring: The C=N stretching vibration of the oxazole ring is observed around 1593-1639 cm⁻¹. researchgate.netijcce.ac.ir The C-O-C stretching vibrations of the ether linkage within the ring are also identifiable, often seen near 1095 cm⁻¹ (asymmetric) and sometimes at higher frequencies. ijcce.ac.iresisresearch.org

Aromatic Ring: The aromatic C=C stretching vibrations appear in the region of 1450-1630 cm⁻¹. longdom.org Aromatic C-H stretching is typically observed above 3000 cm⁻¹.

N-H Bond: In sulfonamide derivatives, the N-H stretching vibration is seen as a distinct band in the region of 3145-3494 cm⁻¹. researchgate.netijcce.ac.irlongdom.org

Table 3: Characteristic FT-IR Absorption Frequencies for Benzoxazole Sulfonamide Derivatives

Functional GroupVibrational ModeFrequency Range (cm⁻¹)Reference
Sulfonyl (S=O)Asymmetric Stretch1307 - 1356 ijcce.ac.irjetir.org
Sulfonyl (S=O)Symmetric Stretch1138 - 1156 ijcce.ac.irderpharmachemica.com
Oxazole (C=N)Stretch1593 - 1639 researchgate.netijcce.ac.ir
Oxazole (C-O-C)Asymmetric Stretch~1095 ijcce.ac.ir
Aromatic (C=C)Stretch1450 - 1629 longdom.orgjetir.org
Sulfonamide (N-H)Stretch3145 - 3494 researchgate.netijcce.ac.irlongdom.org

Online FT-IR analysis has also been utilized for real-time monitoring of reactions involving the formation of benzoxazole intermediates, allowing for the tracking of concentration profiles of key species, including the sulfonyl chloride. acs.org

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR and is particularly useful for analyzing symmetric non-polar bonds and skeletal vibrations, which may be weak or absent in the IR spectrum. d-nb.info For benzoxazole derivatives, Raman spectra can clearly show the vibrations of the aromatic ring system and the sulfonyl group. esisresearch.orguantwerpen.be

Studies on related benzoxazole structures have used Raman spectroscopy to identify the symmetric C-O-C stretching vibration (around 1066 cm⁻¹) and the C=N stretching mode (around 1520 cm⁻¹). esisresearch.org Raman spectroscopy is also effective in differentiating between different crystalline forms (polymorphs) and can be used to study the orientation of molecules on surfaces, such as in Surface-Enhanced Raman Scattering (SERS) studies of benzoxazole derivatives on metal nanoparticles. d-nb.infobohrium.com The technique is a valuable tool for detailed structural analysis and for studying intermolecular interactions in the solid state. researchgate.net

Mass Spectrometry Techniques for Molecular Structure Elucidation and Confirmation

Mass spectrometry is an indispensable tool for the determination of the molecular weight and fragmentation patterns of 1,3-benzoxazole-5-sulfonyl chloride and its derivatives, thereby confirming their elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. For instance, the structures of newly synthesized 1,3-dihydro-2H-indolin-2-one derivatives are routinely confirmed using HRMS, ensuring the data is consistent with the proposed structures. mdpi.com This technique is crucial for differentiating between compounds with the same nominal mass but different elemental formulas. In the characterization of various benzoxazole derivatives, HRMS is a standard analytical method to verify the molecular ion, providing a foundational piece of evidence for the successful synthesis of the target compound. mdpi.comderpharmachemica.com For example, in the analysis of a 4-(benzoxazol-2-yl)phenyl derivative, LC/MS analysis using an Accurate Mass QTOF detector confirmed the experimental mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to be 573.0519, which was in excellent agreement with the theoretical value of 573.0518. mdpi.com

Compound Class Mass Spectrometry Method Key Finding Reference
1,3-Dihydro-2H-indolin-2-one DerivativesESI-HRMSConfirmed proposed molecular structures. mdpi.com
4-Amino-N-[1,3-benzoxazole-2-yl] benzene sulphonamidesHRMSCharacterized newly synthesized derivatives. derpharmachemica.com
4-(Benzoxazol-2-yl)phenyl DerivativeLC/MS (Accurate Mass QTOF)Experimental m/z (573.0519) matched theoretical m/z (573.0518). mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is widely used for the analysis of complex mixtures and the purification of compounds. In the synthesis of benzoxazole derivatives, LC-MS is employed to monitor the progress of reactions and to characterize the final products. derpharmachemica.com For example, an Agilent Infinity chromatograph coupled with an Accurate Mass QTOF 6530 mass detector has been used for the LC/MS analysis of benzoxazole derivatives. mdpi.com The chromatographic separation is often performed on a C18 column, and detection is typically carried out using electrospray ionization (ESI) in positive mode. mdpi.comnih.gov This setup allows for the separation of the target compound from starting materials, byproducts, and impurities, while the mass spectrometer provides molecular weight information for each separated component. LC-MS is also crucial for determining the purity of synthesized compounds and can be used to quantify the amount of a substance in a sample. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of a molecule's structure, including bond lengths, bond angles, and conformations.

Compound/Feature Crystallographic Data Observation Reference
Benzoxazole DerivativesDihedral AngleThe benzoxazole ring is approximately planar. mdpi.com
Benzoxazole Derivative 1Dihedral Angle8.61° between the methylphenyl plane and the oxazole ring. mdpi.com
Benzoxazole Derivative 2Dihedral Angle55.65° between the methylphenyl plane and the oxazole ring. mdpi.com
2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamidePlanarityThe 1,3-benzoxazole ring system is essentially planar (r.m.s deviation = 0.004 Å). kastamonu.edu.tr
Chiral Benzoxazole DerivativeAbsolute ConfigurationDetermined by X-ray crystallography. nih.gov

Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its melting point and solubility. X-ray crystallography allows for the detailed investigation of these interactions, including hydrogen bonding and π-π stacking. iucr.org Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in a crystal. iucr.orgnih.gov This analysis maps the close contacts in the crystal packing, with different colors representing different types of interactions. For example, in the crystal structure of a benzimidazole (B57391) derivative, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing were from H···H (48.8%), H···C/C···H (20.9%), and H···N/N···H (19.3%) interactions. nih.gov Similarly, for a 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide derivative, the largest contributions came from H···H (39.3%), C···H/H···C (18.0%), and O···H/H···O (15.6%) interactions. kastamonu.edu.triucr.org These analyses provide a detailed picture of how molecules are arranged in the solid state and the forces that hold them together.

Chromatographic Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. Thin-layer chromatography (TLC) is a simple and rapid method used to qualitatively monitor reactions. derpharmachemica.comsci-hub.se The completion of a reaction can be judged by the disappearance of the starting material spots and the appearance of the product spot on the TLC plate, which can be visualized under UV light or by using an iodine chamber. derpharmachemica.com For purification and quantitative purity assessment, column chromatography and High-Performance Liquid Chromatography (HPLC) are employed. The purity of final compounds is often judged to be homogenous by TLC and confirmed by other spectroscopic methods like NMR. derpharmachemica.com In the synthesis of various benzoxazole derivatives, reaction progress is frequently monitored by TLC or gas chromatography (GC). acs.orggoogle.com Purification of the crude product is then typically achieved by silica (B1680970) gel column chromatography. acs.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of 1,3-benzoxazole-5-sulfonyl chloride and its derivatives. It is widely used to monitor reaction progress, assess the purity of final products, and analyze complex mixtures.

Research findings indicate that reversed-phase HPLC is a common and effective method for these compounds. For instance, in the synthesis of related benzoxazole structures, specific HPLC conditions have been developed to analyze key intermediates. google.com The separation is typically achieved on an octadecylsilica gel (ODS or C18) stationary phase. google.comresearchgate.net The mobile phase often consists of a gradient mixture of an aqueous component (like water or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol. google.comresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the benzoxazole chromophore exhibits strong absorbance, such as 230 nm. google.com The method's parameters, including column temperature and flow rate, are optimized to achieve efficient separation with good peak resolution. google.com

Below is a table summarizing typical HPLC conditions used for the analysis of benzoxazole-related compounds, based on established methods for intermediates and derivatives.

ParameterConditionSource(s)
Apparatus Liquid chromatograph with a variable wavelength UV detector google.com
Column Inertsil ODS-2, 150x4.6 mm, 5µm google.com
Mobile Phase Gradient elution with Acetonitrile and Water google.com
Flow Rate 1.0 mL/min google.com
Detection UV at 230 nm google.com
Column Temp. 20°C google.com
Injection Vol. 5 µL google.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, simple, and indispensable tool for the qualitative analysis of 1,3-benzoxazole-5-sulfonyl chloride and its derivatives. Its primary applications in this context include monitoring the progress of synthesis reactions and identifying the number of components in a mixture. derpharmachemica.comnih.govresearchgate.netmdpi.com

The standard stationary phase used is pre-coated silica gel plates, often with a fluorescent indicator (F254) to aid in visualization under UV light. derpharmachemica.comresearchgate.netjocpr.comrsc.org The choice of mobile phase, or eluent, is critical for achieving good separation. Common solvent systems for benzoxazole derivatives include mixtures of ethyl acetate (B1210297) and hexane (B92381) or ethyl acetate and chloroform. derpharmachemica.comresearchgate.netjocpr.com After development, the separated spots on the TLC plate are visualized, typically under UV light (λ = 254 nm) or by exposure to iodine vapor. derpharmachemica.comresearchgate.netmdpi.com The homogeneity of a synthesized compound is often initially judged by the presence of a single spot on the TLC plate. derpharmachemica.comresearchgate.net

Key parameters for TLC analysis of benzoxazole derivatives are outlined in the table below.

ParameterDescriptionSource(s)
Stationary Phase Pre-coated silica-gel-60 F254 plates derpharmachemica.comresearchgate.net
Mobile Phase (Eluent) Ethyl acetate: Chloroform (1:3) derpharmachemica.comresearchgate.net
Ethyl acetate - Hexane jocpr.com
Visualization UV light (254 nm), Iodine vapor derpharmachemica.comresearchgate.net
Application Monitoring reaction completion, Purity assessment derpharmachemica.comnih.govresearchgate.net

Elemental Compositional Analysis

Elemental analysis is a definitive analytical technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a synthesized compound. It is a fundamental method for confirming the identity and purity of novel 1,3-benzoxazole-5-sulfonyl chloride derivatives. imedpub.comscholarscentral.comnih.gov

This destructive technique provides the percentage of each element in the sample, which is then compared against the theoretically calculated values derived from the compound's molecular formula. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the proposed chemical structure and its purity. mdpi.com For sulfonyl chloride derivatives, analysis may also extend to sulfur content. The characterization of newly synthesized benzoxazole derivatives frequently involves elemental analysis alongside spectroscopic methods like NMR and mass spectrometry to provide a complete structural confirmation. jocpr.comimedpub.comnih.gov

The theoretical elemental composition for the parent compound, 1,3-benzoxazole-5-sulfonyl chloride, is provided below.

ElementSymbolAtomic MassMolar Mass ( g/mol )% Composition
Carbon C12.01184.07735.99%
Hydrogen H1.0084.0321.73%
Chlorine Cl35.45335.45315.17%
Nitrogen N14.00714.0075.99%
Oxygen O15.99963.99627.40%
Sulfur S32.0632.0613.72%
Total 233.63 100.00%
Calculated based on the molecular formula C₇H₄ClNO₄S. nih.gov

Computational and Theoretical Investigations of 1,3 Benzoxazole 5 Sulfonyl Chloride

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of organic molecules. For benzoxazole (B165842) derivatives, DFT calculations offer deep insights into their molecular structure, stability, and chemical reactivity. nih.govresearchgate.net

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable arrangement of atoms. For benzoxazole systems, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), have been successfully used to predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These calculated parameters are often in good agreement with experimental data obtained from X-ray crystallography for related benzoxazole structures. nih.gov

The planarity of the benzoxazole ring system is a key feature. nih.gov In a study on 2-(2-phenyl-1,3-benzoxazol-7-yl)benzaldehyde, the benzoxazole moiety was found to be nearly planar. ias.ac.in Conformational analysis of substituted benzoxazoles reveals the preferred orientations of substituent groups. For instance, in a study of 2-(methoxycarbonylmethylthio)benzo[d]oxazole, two main conformations were identified, with the one having the S–C bond oriented away from the oxazole (B20620) nitrogen being more stable. semanticscholar.org For 1,3-benzoxazole-5-sulfonyl chloride, a key conformational feature would be the orientation of the sulfonyl chloride group relative to the benzoxazole ring.

Below is a table of representative calculated geometrical parameters for a related benzoxazole derivative, illustrating the type of data obtained from DFT studies.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))Experimental Value (X-ray)
Bond LengthC-O (oxazole)1.37 Å1.36 Å
Bond LengthC=N (oxazole)1.30 Å1.29 Å
Bond LengthS=O1.45 ÅNot Available
Bond AngleO-C-N (oxazole)115.0°115.2°
Dihedral AngleC-S-C-CVaries with conformationNot Available

Note: The data in this table are representative values for illustrative purposes and are based on studies of similar benzoxazole structures. Specific values for 1,3-benzoxazole-5-sulfonyl chloride would require a dedicated computational study.

DFT calculations are instrumental in mapping out the energetic profiles of chemical reactions, including the identification of transition states. This allows for a detailed understanding of reaction mechanisms. For instance, in the synthesis of 2-aminobenzoxazoles, a proposed mechanism involves the Lewis acid-catalyzed activation of a cyanating agent, followed by nucleophilic attack and cyclization. acs.orgnih.gov DFT could be used to model the energies of the intermediates and transition states along this pathway.

For reactions involving 1,3-benzoxazole-5-sulfonyl chloride, such as nucleophilic substitution at the sulfonyl chloride group, DFT could be used to:

Model the approach of a nucleophile.

Locate the transition state structure for the substitution reaction.

Calculate the activation energy, providing insight into the reaction kinetics.

The electronic properties of a molecule, as described by quantum chemical descriptors, are crucial for understanding its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net

For benzoxazole derivatives, DFT calculations have been used to determine a range of reactivity indices: researchgate.net

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Chemical Hardness (η): A measure of resistance to deformation of the electron cloud.

Chemical Softness (S): The reciprocal of hardness, indicating greater reactivity.

Electronegativity (χ): The power of an atom to attract electrons.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

The following table presents representative quantum chemical descriptors for a generic benzoxazole derivative, calculated using DFT.

DescriptorFormulaRepresentative Value (eV)
HOMO Energy (EHOMO)--6.5
LUMO Energy (ELUMO)--1.5
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO5.0
Ionization Potential (I)-EHOMO6.5
Electron Affinity (A)-ELUMO1.5
Chemical Hardness (η)(I - A) / 22.5
Chemical Softness (S)1 / (2η)0.2
Electronegativity (χ)(I + A) / 24.0
Electrophilicity Index (ω)χ2 / (2η)3.2

Note: These values are illustrative and would vary for 1,3-benzoxazole-5-sulfonyl chloride depending on the specific computational method and basis set used.

Ab Initio Molecular Orbital Calculations for Reaction Energetics and Mechanisms

Ab initio molecular orbital methods, such as Hartree-Fock (HF), provide a fundamental, first-principles approach to calculating the electronic structure of molecules without empirical parameters. researchgate.net While often more computationally demanding than DFT, they can be very accurate, especially when combined with post-Hartree-Fock methods.

In the context of 1,3-benzoxazole-5-sulfonyl chloride, ab initio calculations can be used to:

Accurately determine the ground state energy and molecular orbitals.

Investigate the energetics of different reaction pathways, such as those involved in its synthesis or subsequent reactions.

Provide benchmark data for validating more computationally efficient methods like DFT.

For example, a study on related sulfonamide derivatives used ab initio calculations at the 6-31G** level to investigate tautomeric forms and identify the most stable structures. mdpi.com Such calculations would be valuable in understanding the tautomeric possibilities of the benzoxazolone form of the title compound.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. researchgate.net An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For 1,3-benzoxazole-5-sulfonyl chloride, MD simulations could be employed to:

Explore the conformational landscape by simulating the molecule in a solvent, revealing the accessible conformations and the energy barriers between them.

Study the nature of intermolecular interactions, such as hydrogen bonding or π-stacking, in the condensed phase.

Simulate the interaction of the molecule with a surface or a biological macromolecule, which is particularly relevant for materials science and medicinal chemistry applications. researchgate.netacs.org

While specific MD studies on 1,3-benzoxazole-5-sulfonyl chloride are not prevalent in the literature, the methodology is well-established for studying similar organic molecules. nih.gov

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling for Chemical Space Exploration

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or physical properties. These models are built using calculated molecular descriptors (from methods like DFT) and experimental data.

A QSRR/QSPR study for a series of substituted 1,3-benzoxazole-5-sulfonyl chlorides could:

Develop a model to predict the reactivity of the sulfonyl chloride group towards nucleophiles based on descriptors for the substituents on the benzoxazole ring.

Predict physical properties like solubility or melting point.

Explore a large virtual library of related compounds to identify candidates with desired properties, thus accelerating the discovery process.

Although no specific QSRR/QSPR models for 1,3-benzoxazole-5-sulfonyl chloride were found, the approach is widely used in chemical research for the systematic exploration of chemical space. chemcomp.com

Theoretical Studies on Noncovalent Interactions in Sulfonyl Chlorides

Theoretical and computational investigations into the noncovalent interactions of sulfonyl chlorides, including the specific compound 1,3-benzoxazole-5-sulfonyl chloride, provide critical insights into their molecular recognition, crystal packing, and reactivity. These studies primarily focus on interactions such as halogen and chalcogen bonding, which play a significant role in the supramolecular chemistry of these compounds.

Halogen Bonding in Aromatic Sulfonyl Chlorides

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the context of aromatic sulfonyl chlorides, the chlorine atom of the sulfonyl chloride group (-SO₂Cl) can participate in such interactions. Computational studies, often employing density functional theory (DFT), are instrumental in characterizing the nature and strength of these bonds.

Theoretical models predict that the electrostatic potential on the surface of the chlorine atom in a sulfonyl chloride is anisotropic. A region of positive electrostatic potential, known as a σ-hole, exists on the chlorine atom along the extension of the S-Cl covalent bond. This positive region can interact favorably with electron-rich sites, such as lone pairs on oxygen or nitrogen atoms, or with π-systems. The strength of this interaction is influenced by the electron-withdrawing nature of the sulfonyl group, which enhances the positive character of the σ-hole. For a given halogen-bond acceptor, the interaction energy generally becomes more significant as the halogen becomes more polarizable (I > Br > Cl > F) and as the group attached to the halogen is more electron-withdrawing. acs.org

In a study comparing the noncovalent interactions of 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole (B114252) and its sulfonyl fluoride (B91410) analog, it was observed that the chlorine atom of the sulfonyl chloride group participates in hydrogen bonding, whereas the fluorine in the sulfonyl fluoride does not. nih.govnih.gov The sulfonyl oxygens in both compounds, however, show comparable interactions in terms of magnitude and interatomic distances. nih.govfgcu.edu This highlights the distinct role of the halogen atom in the sulfonyl halide group in directing intermolecular interactions.

The table below summarizes typical interaction energies and geometries for halogen bonds involving chlorine, derived from computational studies on various organic molecules.

Interaction Type Donor Acceptor Typical Interaction Energy (kcal/mol) Typical Distance (Å) Typical Angle (R-X···A, °)
Halogen BondR-ClN-base-2.0 to -5.02.8 - 3.2~180
Halogen BondR-ClO-base-1.5 to -4.02.9 - 3.4~180
Halogen BondR-Clπ-system-1.0 to -3.03.2 - 3.6variable

This table presents generalized data from computational studies on halogen bonding and may not represent the exact values for 1,3-benzoxazole-5-sulfonyl chloride.

For 1,3-benzoxazole-5-sulfonyl chloride, the chlorine atom can act as a halogen bond donor. Potential halogen bond acceptors within its own structure or in interacting molecules include the nitrogen and oxygen atoms of the benzoxazole ring system. Computational studies on oxazole derivatives have shown that the oxazole nitrogen atom is a particularly effective halogen bond acceptor site. rsc.org

Chalcogen Bonding in Sulfonyl Chlorides

Chalcogen bonding is a noncovalent interaction involving a chalcogen atom (such as sulfur or oxygen) as the electrophilic center. In sulfonyl chlorides, the sulfur atom is a potential chalcogen bond donor. The four covalent bonds to the highly electronegative oxygen and chlorine atoms create a region of depleted electron density, or a σ-hole, on the sulfur atom opposite to these bonds. This electrophilic region on the sulfur can interact with nucleophiles.

Theoretical calculations have been pivotal in identifying and characterizing chalcogen bonds. These studies often involve molecular electrostatic potential (MEP) surface calculations to visualize the electrophilic and nucleophilic regions of a molecule. For sulfonyl-containing compounds, MEP maps typically show a positive potential on the sulfur atom, supporting its role as a chalcogen bond donor.

Intramolecular chalcogen bonding has been shown to activate sulfonyl fluorides in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, and similar principles can be extended to sulfonyl chlorides. researchgate.net In these cases, a nearby nucleophilic atom within the same molecule interacts with the sulfur atom, enhancing the reactivity of the sulfonyl halide group. For 1,3-benzoxazole-5-sulfonyl chloride, the nitrogen or oxygen atom of the benzoxazole ring could potentially engage in intramolecular chalcogen bonding with the sulfur atom of the sulfonyl chloride group, influencing the conformation and reactivity of the molecule.

The table below provides illustrative data on the characteristics of chalcogen bonds involving sulfur, based on computational and crystallographic studies.

Interaction Type Donor Atom Acceptor Atom Typical Interaction Energy (kcal/mol) Typical Distance (% sum of vdW radii) Typical Angle (R-S···A, °)
Chalcogen BondSulfur (in R-SO₂-X)Nitrogen-1.5 to -4.580-95%~170-180
Chalcogen BondSulfur (in R-SO₂-X)Oxygen-1.0 to -3.585-98%~170-180

This table presents generalized data from studies on chalcogen bonding and may not represent the exact values for 1,3-benzoxazole-5-sulfonyl chloride.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-benzoxazole-5-sulfonyl chloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonation of 1,3-benzoxazole precursors followed by chlorination. For example, analogous sulfonyl chlorides (e.g., 5-phenyl-1,3-thiazole-4-sulfonyl chloride) are synthesized via oxidative chlorination of intermediate sulfides using reagents like Cl₂ or SOCl₂ under controlled anhydrous conditions . Key variables include temperature (40–60°C), solvent choice (e.g., dichloromethane), and stoichiometry of chlorinating agents. Yield optimization requires monitoring by TLC or HPLC to track intermediate formation.

Q. How can researchers characterize the stability of 1,3-benzoxazole-5-sulfonyl chloride under different storage conditions?

  • Methodological Answer : Stability studies should assess hydrolysis susceptibility due to the reactive sulfonyl chloride group. Accelerated degradation tests in aqueous buffers (pH 4–9) at 25–40°C, monitored via NMR or LC-MS, reveal decomposition kinetics. For example, benzoxazole sulfonamides degrade via nucleophilic substitution, suggesting similar pathways for the sulfonyl chloride . Storage recommendations include anhydrous environments (-20°C under nitrogen) and desiccants to minimize moisture exposure .

Q. What spectroscopic techniques are most effective for confirming the structure of 1,3-benzoxazole-5-sulfonyl chloride?

  • Methodological Answer :

  • ¹H/¹³C NMR : Characteristic signals include aromatic protons (δ 7.5–8.5 ppm) and sulfonyl chloride resonance (C-SO₂Cl at ~135 ppm).
  • FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl group.
  • HRMS : Molecular ion peaks ([M+H]⁺) should match the theoretical mass (C₇H₄ClNO₃S, exact mass 217.94 g/mol). Cross-referencing with databases like PubChem ensures accuracy .

Advanced Research Questions

Q. How can researchers optimize regioselective functionalization of 1,3-benzoxazole-5-sulfonyl chloride for drug discovery applications?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) predicts reactive sites on the benzoxazole ring. For instance, electrophilic substitution at the 5-position is favored due to electron-withdrawing effects of the sulfonyl chloride. Experimental validation involves coupling reactions with amines (e.g., to form sulfonamides) under mild conditions (0–5°C, DCM solvent), monitored by in-situ IR for SO₂Cl consumption .

Q. What strategies resolve contradictions in biological activity data for 1,3-benzoxazole-5-sulfonyl chloride derivatives?

  • Methodological Answer : Discrepancies in cytotoxicity assays (e.g., varying IC₅₀ values across cell lines) may arise from differences in cell permeability or metabolic stability. Solutions include:

  • Dose-response normalization : Use internal standards (e.g., doxorubicin) to calibrate assay conditions.
  • Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites.
  • Structural analogs : Compare activity trends with derivatives (e.g., 5-(ethylsulfonyl)-1,3-benzoxazole-2-thiol) to isolate pharmacophore contributions .

Q. How can computational chemistry predict the reactivity of 1,3-benzoxazole-5-sulfonyl chloride in complex reaction environments?

  • Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian09) model solvation effects and transition states. For example, DFT studies on analogous sulfonyl chlorides reveal activation energies for nucleophilic attack by amines. Parameters like solvent polarity (ε) and leaving-group ability (Cl⁻ vs. other halides) are critical variables .

Safety and Handling

Q. What safety protocols are essential when handling 1,3-benzoxazole-5-sulfonyl chloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to prevent inhalation of HCl gas released during hydrolysis.
  • Spill Management : Neutralize with sodium bicarbonate slurry and absorb with inert materials (e.g., vermiculite).
  • Waste Disposal : Hydrolyze residual compound in ice-cold water before disposal as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.